molecular formula C4H4BrIN2 B12344083 3-Bromo-5-iodo-1-methyl-1H-pyrazole

3-Bromo-5-iodo-1-methyl-1H-pyrazole

Cat. No.: B12344083
M. Wt: 286.90 g/mol
InChI Key: DKMAPUAMWHHFDP-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-1-methyl-1H-pyrazole typically involves the halogenation of 1-methyl-1H-pyrazole. The process can be carried out using bromine and iodine in the presence of suitable catalysts and solvents. One common method involves the use of N-bromosuccinimide (NBS) and iodine monochloride (ICl) as halogenating agents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Dehalogenated pyrazoles.

Scientific Research Applications

3-Bromo-5-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 3-Iodo-1-methyl-1H-pyrazole
  • 5-Bromo-1-methyl-1H-pyrazole

Comparison: 3-Bromo-5-iodo-1-methyl-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation can enhance its utility in various synthetic and biological applications .

Properties

Molecular Formula

C4H4BrIN2

Molecular Weight

286.90 g/mol

IUPAC Name

3-bromo-5-iodo-1-methylpyrazole

InChI

InChI=1S/C4H4BrIN2/c1-8-4(6)2-3(5)7-8/h2H,1H3

InChI Key

DKMAPUAMWHHFDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)I

Origin of Product

United States

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